N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated aromatic compound.
Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Formation of the Butylcarbamoyl Group: The butylcarbamoyl group is introduced through a carbamoylation reaction, typically using butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(butylcarbamoyl)phenyl]thiophene-2-carboxamide
- N-[2-(butylcarbamoyl)phenyl]furan-2-carboxamide
Uniqueness
N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of the chloro group and the benzothiophene core, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C20H19ClN2O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-3-12-22-19(24)13-8-4-6-10-15(13)23-20(25)18-17(21)14-9-5-7-11-16(14)26-18/h4-11H,2-3,12H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
UHMAPYKTDMYARQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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